molecular formula C18H14ClNO4 B7533957 N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide

N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide

Cat. No. B7533957
M. Wt: 343.8 g/mol
InChI Key: SZLNPZKNZTURGD-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has been widely used in scientific research to study the function and regulation of CFTR, as well as to develop potential therapies for cystic fibrosis (CF) and other CFTR-related diseases.

Mechanism of Action

N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide is a selective inhibitor of CFTR that blocks the channel pore by binding to a specific site on the protein. The exact mechanism of action of N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide is not fully understood, but it is believed to involve a conformational change in the CFTR protein that prevents chloride ion transport.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide has been shown to have several biochemical and physiological effects, including:
1. Inhibition of CFTR-mediated chloride transport: N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide inhibits CFTR-mediated chloride transport in various epithelial tissues, leading to a decrease in fluid secretion.
2. Reduction of airway surface liquid volume: N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide reduces the volume of airway surface liquid in the lungs, which is important for maintaining normal lung function.
3. Decrease in mucus viscosity: N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide decreases the viscosity of mucus in the airways, which can improve airway clearance and reduce the risk of infection.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Selective inhibition of CFTR: N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide is a selective inhibitor of CFTR, which allows for specific inhibition of CFTR-mediated chloride transport.
2. Widely available: N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide is commercially available from several suppliers, making it easily accessible for lab experiments.
3. Well-characterized: N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide has been extensively characterized in scientific research, making it a well-established tool for studying CFTR function and regulation.
Limitations:
1. Non-specific effects: N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide may have non-specific effects on other ion channels and transporters, which can complicate data interpretation.
2. Limited solubility: N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide has limited solubility in water and other solvents, which can limit its use in certain experimental conditions.
3. Potential toxicity: N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide may have toxic effects on cells and tissues at high concentrations, which can affect experimental outcomes.

Future Directions

There are several future directions for research on N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide, including:
1. Development of more potent and selective CFTR inhibitors: N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide has been a valuable tool for studying CFTR function and regulation, but more potent and selective inhibitors are needed to develop effective therapies for CF and other CFTR-related diseases.
2. Investigation of N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide in animal models of CF: N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide has been extensively studied in vitro, but its efficacy and safety in animal models of CF need to be investigated.
3. Exploration of N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide in other diseases: N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide has been shown to have potential therapeutic effects in other diseases, such as COPD and polycystic kidney disease. Further research is needed to explore the potential of N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide in these and other diseases.
In conclusion, N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide is a small molecule inhibitor of CFTR that has been widely used in scientific research to study the function and regulation of CFTR, as well as to develop potential therapies for CF and other CFTR-related diseases. N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves several steps, including the reaction of 5-chloro-2-(4-methoxyphenoxy)aniline with furan-2-carboxylic acid, followed by a series of purification and isolation steps. The final product is a white crystalline powder with a molecular weight of 358.79 g/mol.

Scientific Research Applications

N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide has been extensively used in scientific research to study the function and regulation of CFTR, as well as to develop potential therapies for CF and other CFTR-related diseases. Some of the key applications of N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide in scientific research include:
1. Studying the role of CFTR in epithelial ion transport: CFTR is a chloride channel that plays a critical role in epithelial ion transport. N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide has been used to study the function and regulation of CFTR in various epithelial tissues, including the airways, intestine, and pancreas.
2. Developing potential therapies for CF: CF is a genetic disease caused by mutations in the CFTR gene. N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide has been used to develop potential therapies for CF by testing its ability to rescue defective CFTR function in CF cells and tissues.
3. Investigating the role of CFTR in other diseases: CFTR has been implicated in the pathogenesis of several other diseases, including secretory diarrhea, polycystic kidney disease, and chronic obstructive pulmonary disease (COPD). N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide has been used to investigate the role of CFTR in these diseases and to develop potential therapies.

properties

IUPAC Name

N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-22-13-5-7-14(8-6-13)24-16-9-4-12(19)11-15(16)20-18(21)17-3-2-10-23-17/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLNPZKNZTURGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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